Product packaging for Cycloprop-1-en-1-ol(Cat. No.:CAS No. 81788-95-6)

Cycloprop-1-en-1-ol

Cat. No.: B14424739
CAS No.: 81788-95-6
M. Wt: 56.06 g/mol
InChI Key: POIHZHZUTZWYJR-UHFFFAOYSA-N
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Description

Cycloprop-1-en-1-ol (CID 57418002) is an organic compound with the molecular formula C3H4O, featuring a three-membered cyclopropene ring with a hydroxyl group attached . As an unsaturated analog of cyclopropanol, it is expected to share similar high reactivity and synthetic utility, particularly as a precursor or synthon for homoenolate species . This structural motif is highly valuable in organic synthesis for introducing the strained cyclopropene or cyclopropyl unit into target molecules, which is a key strategy in the development of novel pharmaceutical compounds, including investigations into antiviral agents . Researchers can leverage its unique reactivity, likely involving ring-opening reactions or rearrangements, to access complex molecular architectures that are difficult to synthesize by other means. This product is intended for laboratory research purposes. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use. Please consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O B14424739 Cycloprop-1-en-1-ol CAS No. 81788-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81788-95-6

Molecular Formula

C3H4O

Molecular Weight

56.06 g/mol

IUPAC Name

cyclopropen-1-ol

InChI

InChI=1S/C3H4O/c4-3-1-2-3/h1,4H,2H2

InChI Key

POIHZHZUTZWYJR-UHFFFAOYSA-N

Canonical SMILES

C1C=C1O

Origin of Product

United States

Theoretical and Computational Investigations of Cycloprop 1 En 1 Ol

Quantum Chemical Characterization of Cycloprop-1-en-1-ol

The transient and unstable nature of this compound in practical settings necessitates the use of theoretical methods to understand its intrinsic properties. archive.orgscribd.com Computational chemistry provides a powerful toolkit to predict its geometry, stability, and electronic characteristics with a high degree of accuracy.

Ab initio molecular orbital theory, which is based on first principles without empirical parameters, offers a fundamental approach to studying molecules like this compound. These calculations can provide valuable insights into the molecule's wave function, from which various properties can be derived. For the broader cyclopropene (B1174273) system, Hückel molecular orbital theory has been extensively used to analyze the delocalization of π electrons and the resulting electron density. ajrconline.org This method, while simplified, lays the groundwork for understanding the electronic framework of related molecules. More sophisticated ab initio methods would be required to obtain precise quantitative data for this compound, such as its optimized geometry, vibrational frequencies, and relative energy compared to its keto tautomer, cyclopropanone (B1606653).

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the electronic structure of organic molecules. For cyclopropane (B1198618) rings with π-acceptor substituents, DFT calculations have shown excellent agreement with experimental data regarding conformational preferences and geometric parameters. nih.gov These studies reveal that conjugative interactions between the cyclopropane orbitals and the substituent's π system lead to noticeable changes in the ring's bond lengths. nih.gov In the case of this compound, the hydroxyl group can act as a π-donor, and DFT would be instrumental in elucidating the electronic interplay between the OH group and the double bond within the strained ring.

Density Functional Theory (DFT) Studies on this compound Electronic Structure

Electronic Structure and Bonding Analysis in this compound

The bonding in this compound is a complex interplay of strain, hybridization, and electronic delocalization. Understanding these factors is key to comprehending its reactivity and potential for existence.

The carbon atoms in a cyclopropane ring exhibit a unique hybridization state that deviates from the standard sp³, sp², or sp designations. Due to the severe angle strain, the C-C bonds are often described as "bent" or "banana" bonds, with increased p-character. wiley.comlibretexts.org Some computational studies have even suggested an sp⁵ hybridization for the C-C bonds in the cyclopropyl (B3062369) group, indicating a higher p-character. quora.com This increased p-character in the endocyclic bonds leads to a corresponding increase in the s-character of the exocyclic C-H bonds. wiley.com

In the cyclopropene ring of this compound, the two olefinic carbons are sp² hybridized, forming a π bond. ajrconline.org The third carbon atom, bonded to the hydroxyl group, would also be sp² hybridized. The Walsh model for cyclopropane suggests that the carbon sp² orbitals directed towards the center of the ring form a bonding and two antibonding molecular orbitals. wiley.com The p-orbitals in the plane of the ring then overlap to form the C-C bonds. wiley.com The 3e' orbitals of cyclopropane have the appropriate symmetry to interact with the orbitals of substituents, and this interaction is maximized when the substituent's π-system is parallel to the ring. nih.gov

FeatureDescription
Ring Strain Significant angle strain due to the 60° internal angles, leading to bent C-C bonds. libretexts.org
Hybridization The double-bonded carbons are sp² hybridized. The carbon bearing the hydroxyl group is also sp² hybridized. The C-C single bonds have increased p-character, sometimes described as sp⁵. ajrconline.orgquora.com
Orbital Overlap The Walsh model describes the formation of molecular orbitals from the interaction of sp² and p orbitals of the carbon atoms. wiley.com
Substituent Effects The hydroxyl group can engage in conjugative interactions with the cyclopropene ring, influencing its electronic structure and geometry. nih.gov

The concept of aromaticity is typically associated with cyclic, planar, and fully conjugated systems that follow Hückel's rule (4n+2 π electrons). The cyclopropenyl cation, with 2 π electrons (n=0), is the smallest aromatic system. ajrconline.org Conversely, systems with 4n π electrons are considered antiaromatic and are generally unstable. ajrconline.org The cyclopropenyl anion, with 4 π electrons, is antiaromatic. ajrconline.org

This compound itself is not an aromatic or antiaromatic compound in the traditional sense as it is not fully conjugated across the entire ring. However, the presence of the double bond and the potential for the oxygen lone pairs to participate in conjugation raises interesting questions. Theoretical studies on related cyclopropene systems provide a framework for these considerations. The Hückel molecular orbital theory is a powerful tool for analyzing the electronic structure and stability of such conjugated cyclic compounds, offering insights into orbital interactions and electron delocalization. ajrconline.org

Systemπ ElectronsAromaticityStability
Cyclopropenyl Cation 2AromaticRelatively stable ajrconline.org
Cyclopropenyl Radical 3Non-aromaticHighly reactive ajrconline.org
Cyclopropenyl Anion 4AntiaromaticUnstable ajrconline.org
This compound 2 (from C=C) + lone pairsNot directly applicableUnstable enol archive.orgscribd.com

Delocalization and Conjugation Effects within this compound

The electronic structure of this compound is dictated by a unique combination of electronic effects. The presence of a carbon-carbon double bond introduces a π-system within the highly strained three-membered ring. This π-system can interact with the p-type lone pair orbitals on the adjacent oxygen atom of the hydroxyl group. This interaction leads to a degree of π-conjugation, where electron density from the oxygen is delocalized into the double bond, a phenomenon common in enol and enolate systems.

Thermochemical and Kinetic Stability Analyses of this compound

The stability of this compound is a central question addressed by computational studies. Its existence is a delicate balance between stabilizing conjugation effects and the significant destabilization from ring strain.

Cyclopropane derivatives are characterized by substantial ring strain, which arises from the deviation of their bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries, as well as from torsional strain due to eclipsed hydrogen atoms. wikipedia.org The parent cyclopropane molecule possesses a ring strain of approximately 28 kcal/mol. rsc.org

In this compound, the presence of two sp2-hybridized carbons in the double bond introduces even greater angle strain, as the internal C-C=C bond angle is forced to be 60° instead of the ideal 120°. This is partially offset by the removal of some eclipsing interactions. Computational methods, particularly ab initio and Density Functional Theory (DFT), are used to calculate the total strain energy. This is typically done by comparing the heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue using isodesmic or homodesmotic reactions. researchgate.net These calculations quantify the energetic penalty associated with confining the enol functionality within the three-membered ring.

Table 1: Comparison of Ideal vs. Actual Bond Angles in this compound.
AtomsHybridizationIdeal Bond AngleApprox. Actual Angle in RingSource of Strain
C=C-Csp2120°60°Angle Strain
C-C-C (saturated carbon)sp3109.5°60°Angle Strain

Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. wikipedia.org This conservation allows for a high degree of error cancellation in quantum mechanical energy calculations, making them a reliable tool for assessing the stability of specific molecules, particularly those with unusual structural features like ring strain. umsl.eduuni-rostock.de

To assess the stability of this compound, a suitable isodesmic reaction would involve transferring its functional groups to simple, strain-free acyclic molecules. The calculated enthalpy of reaction (ΔH_rxn) for this hypothetical transformation directly corresponds to the strain energy of the target molecule relative to its unstrained counterparts. A highly positive ΔH_rxn indicates significant destabilization due to strain.

Table 2: Example of a Hypothetical Isodesmic Reaction for this compound.
Reaction
This compound
  • 2 CH₄ + CH₃-CH₃
  • Propene
  • Methanol
  • CH₃-CH₂-CH₃
  • In this reaction, the bonds within this compound are broken and reformed into unstrained molecules. The number of C=C, C-C, C-O, O-H, and C-H bonds is identical on both sides of the equation. The calculated reaction energy reveals the inherent strain of the cyclopropenol ring system. wikipedia.orguni-rostock.de

    Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound. acs.org By mapping the potential energy surface, a reaction coordinate can be defined for transformations such as ring-opening, isomerization, or tautomerization. This coordinate represents the lowest energy path from reactants to products. mit.edu

    The highest point along this path is the transition state, a first-order saddle point on the potential energy surface. mit.edu Computational methods are employed to locate the precise geometry and energy of the transition state. Characterization involves frequency calculations, where a stable molecule (reactant or product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency. This imaginary frequency corresponds to the molecular motion along the reaction coordinate, leading from reactants to products. acs.orgacs.org The energy difference between the reactant and the transition state defines the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which is a critical parameter for determining the kinetic feasibility of the transformation. acs.org

    Isodesmic Reaction Analysis for Stability Assessment

    Tautomeric Equilibrium and Interconversion Studies of this compound

    The relationship between this compound and its keto form, cyclopropanone, is a classic example of keto-enol tautomerism, heavily influenced by the ring's strain.

    The tautomeric equilibrium between cyclopropanone (keto) and this compound (enol) has been a subject of computational investigation. wikipedia.org For most simple aldehydes and ketones, the keto form is significantly more stable than the enol form. researchgate.net However, the stability of cyclopropanone is compromised by significant ring strain and the electronic nature of the carbonyl group within a three-membered ring. quora.com

    Computational modeling, using methods like DFT, is used to calculate the relative thermodynamic stabilities (ΔE or ΔG) of the two tautomers. These calculations typically show that while cyclopropanone is the more stable tautomer, the energy difference is smaller than in many acyclic systems due to the strain factors. Furthermore, these models can map the reaction pathway for the interconversion, identifying the transition state for the proton transfer. This allows for the calculation of the activation energy barrier for both the forward (enol to keto) and reverse (keto to enol) reactions, providing insight into the kinetics of the tautomerization process. researchgate.net

    Table 3: Representative Computational Data for Cyclopropanone/Cycloprop-1-en-1-ol Tautomerism.
    SpeciesDescriptionRelative Energy (kcal/mol)
    CyclopropanoneKeto Tautomer0.0 (Reference)
    This compoundEnol Tautomer~ +8 to +12
    Transition StateProton Transfer~ +40 to +50

    Note: Values are illustrative, based on general principles of keto-enol tautomerism and ring strain, and actual calculated values may vary depending on the level of theory and computational method used. researchgate.netquora.com

    Energy Barriers and Mechanistic Pathways for Tautomeric Rearrangements

    The tautomerism between cyclopropanone and its enol form, this compound, is a subject of significant theoretical interest. Computational studies, such as those using the MINDO-Forces method, have been employed to understand the energetics and mechanisms of this transformation.

    Calculations indicate that cyclopropanone is considerably more stable than its enol tautomer, this compound. The heat of formation for cyclopropanone has been calculated to be -19.432 kcal/mol, while that of cyclopropenol is -1.748 kcal/mol, making the keto form more stable by 17.684 kcal/mol. znaturforsch.com This stability is further supported by Gibbs free energy calculations, which show a difference of 17.509 kcal/mol, indicating that the tautomerization from the keto to the enol form is not a spontaneous process. znaturforsch.com

    The interconversion between tautomers can be influenced by several factors, including solvent effects and temperature. numberanalytics.comacs.org While the keto form is generally more stable, the enol form can be more reactive in certain chemical reactions. numberanalytics.com The energy barrier for keto-enol tautomerization can be substantial. For instance, in the case of cyclopentanone, the tautomerization to 1-cyclopenten-1-ol has a rate-limiting barrier of 303.8 kJ/mol. d-nb.info In some systems, this barrier can be significantly lowered by catalysts. For example, carboxylic acids have been observed to decrease the Gibbs free energy barrier for keto-enol interconversion by as much as 45 kcal/mol. acs.org

    The mechanism of tautomerization often involves the movement of a proton and a shift in the position of a double bond. numberanalytics.com This process can be influenced by the presence of other molecules, such as water, which can facilitate the proton transfer and reduce the energy barrier. researchgate.net

    Influence of Substituents on Tautomeric Preferences

    The presence of substituents on the cyclopropane ring can significantly alter the equilibrium between the keto and enol tautomers. numberanalytics.com The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in determining the relative stability of the tautomers. numberanalytics.com

    A theoretical study on stepwise fluorinated cyclopropanones and their corresponding enols provides a clear example of this influence. znaturforsch.comresearchgate.net The introduction of fluorine atoms, which are strongly electron-withdrawing, has a destabilizing effect on the cyclopropanone (keto) form. researchgate.net As the number of fluorine substituents increases, the stability of the enol form, this compound, increases relative to the keto form. researchgate.net In the case of perfluorinated cyclopropanone, the enol form is predicted to be present in substantial concentrations. znaturforsch.comresearchgate.net This shift in equilibrium is supported by calculations of Gibbs free energies. znaturforsch.comresearchgate.net

    The effect of substituents on tautomeric equilibria is a general phenomenon observed in various systems. acs.orgirb.hr Electron-donating groups tend to stabilize the enol form, while electron-withdrawing groups can have a destabilizing effect on the enol, though in the specific case of fluorinated cyclopropanones, the destabilization of the ketone is the dominant factor. numberanalytics.comresearchgate.net The solvent environment also plays a critical role, as polar solvents can influence the tautomeric preference by interacting differently with the keto and enol forms. irb.hrnih.govmdpi.com

    Table 1: Calculated Heats of Formation and Gibbs Free Energy for Cyclopropanone and this compound

    CompoundHeat of Formation (kcal/mol)Gibbs Free Energy Difference (kcal/mol)
    Cyclopropanone-19.43217.509
    This compound-1.748

    Stereoelectronic Effects and Conformational Analysis in this compound Derivatives

    The unique three-membered ring of this compound gives rise to distinct stereoelectronic effects that dictate the conformation and reactivity of its derivatives. These effects include cyclopropyl conjugation, hyperconjugation, and anomeric effects, all influenced by the inherent strain of the cyclopropane ring.

    The cyclopropane ring, despite being composed of sigma bonds, exhibits properties characteristic of a pi system. This "pi-character" allows for conjugation with adjacent unsaturated systems, a phenomenon known as cyclopropyl conjugation. In this compound systems, the cyclopropyl group can interact with the double bond and the oxygen atom, influencing the electronic structure and stability of the molecule.

    Theoretical studies on related systems, such as the hydrolysis of difluorocyclopropenes, highlight the importance of the cyclopropenyl cation intermediate. researchgate.net The formation of this cation is facilitated by the electronic effects of substituents, which can stabilize the positive charge through resonance. researchgate.net This stabilization is a manifestation of the electronic interactions within the strained ring system.

    The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial orientation, despite the steric hindrance. While traditionally discussed in the context of six-membered rings, analogous stereoelectronic effects are observed in other ring systems, including this compound derivatives.

    In these derivatives, the interaction between the lone pair electrons of the hydroxyl oxygen and the antibonding orbital (σ*) of an adjacent C-C or C-substituent bond can lead to specific conformational preferences. These interactions are a type of hyperconjugation that can stabilize certain conformers over others. The geometry of the cyclopropane ring, with its unique bond angles and strain, modulates these stereoelectronic interactions in a way that is distinct from larger, more flexible ring systems. Research on the hydrolysis of difluorocyclopropenes suggests that the electronic nature of substituents significantly impacts reactivity, which is a reflection of these underlying stereoelectronic effects. researchgate.net

    The high degree of ring strain in cyclopropane derivatives has a profound impact on their conformational preferences. The rigid, planar structure of the three-membered ring limits the possible conformations that the molecule can adopt. This rigidity, in turn, influences the orientation of substituents and their interactions with the ring.

    The strain energy of the cyclopropane ring affects bond lengths and angles, which in turn alters the orbital overlap and the magnitude of stereoelectronic interactions. For instance, the Walsh orbitals of the cyclopropane ring, which describe its unique bonding, are key to understanding its electronic properties and how it interacts with substituents. The conformational analysis of this compound derivatives must, therefore, take into account the interplay between the inherent ring strain and the electronic and steric effects of the substituents. The study of difluorocyclopropene hydrolysis demonstrates that the strained ring's reactivity is highly dependent on substituent effects, which directly relates to conformational and electronic factors. researchgate.net

    Synthetic Methodologies for the Generation and Elucidation of Cycloprop 1 En 1 Ol and Its Analogs

    Strategies for the in situ Generation of Cycloprop-1-en-1-ol

    The direct synthesis and isolation of this compound are hampered by its rapid tautomerization to the more stable cyclopropanone (B1606653) or decomposition through ring-opening pathways. wikipedia.org Therefore, strategies for its study rely on generating it as a transient intermediate that can be trapped or characterized under specific conditions.

    High-temperature pyrolysis of suitable precursors provides a direct, albeit harsh, method for generating highly reactive species in the gas phase, which can then be isolated by matrix-isolation techniques for spectroscopic study. Flash vacuum pyrolysis (FVP) is a key technique in this area.

    One relevant approach involves the FVP of cyclopropylglyoxylic acid at approximately 960 °C. This process generates cyclopropylhydroxycarbene, which can be trapped in a solid argon matrix at 11 K. acs.org While not directly forming this compound, this demonstrates that highly strained, hydroxylated three-membered ring intermediates can be produced under pyrolytic conditions. Upon photolysis, this carbene undergoes ring expansion to cyclobut-1-en-1-ol. acs.org

    Pyrolysis of cyclopropanone derivatives, such as its hemiacetals or other protected forms, is another plausible route. ethernet.edu.et The pyrolysis of larger cyclic ketones, like cyclobutanone, is known to produce cyclopropane (B1198618) among other products, indicating that ring systems can be rearranged and fragmented under thermal stress. researchgate.net The thermal decomposition of spiro dioxolanones, which are precursors to cyclopropanes, has been shown to yield various products depending on the substitution pattern, highlighting the complexity of high-temperature reactions involving strained rings. mdpi.com

    Table 1: Examples of Pyrolysis for Generating Strained Ring Systems

    This table summarizes pyrolytic methods used to generate reactive intermediates related to cyclopropanes.

    PrecursorPyrolysis ConditionsKey Intermediate/ProductResearch Focus
    Cyclopropylglyoxylic acid960 °C, FVPCyclopropylhydroxycarbeneGeneration and characterization of a hydroxycarbene. acs.org
    Vinylcyclopropane (B126155)510 °C, FVPCyclopenteneStudy of vinylcyclopropane-cyclopentene rearrangement. pitt.edu
    (2S)-Spiro[2-t-butyl-1,3-dioxolan-4-one-5,1′-2′,2′-diphenylcyclopropane]500 °C, FVPPivalaldehyde, 4,4-diphenylbutenolidePyrolytic decomposition of spiro cyclopropane adducts. mdpi.com

    Base-promoted elimination reactions, particularly dehydrohalogenation, are a cornerstone of alkene synthesis and have been adapted for the formation of the highly strained double bond in cyclopropenes. wikipedia.org This strategy involves the removal of a hydrogen atom and a halogen from adjacent carbons on a cyclopropane ring.

    The generation of a cyclopropene (B1174273) intermediate via base-assisted 1,2-dehydrohalogenation of a corresponding bromocyclopropane (B120050) is a common method. researchgate.netresearchgate.net This reaction is typically performed using a strong base, and the choice of solvent and the potential addition of a crown ether can significantly improve yields, especially for hydrophilic cyclopropenes. researchgate.net To generate this compound, this reaction would need to be applied to a 1-halo-1-hydroxycyclopropane precursor. The resulting cyclopropenol is highly reactive and can be trapped in situ by nucleophiles. This formal SN2' substitution proceeds via the cyclopropene intermediate, which is attacked by the nucleophile to afford a substituted cyclopropane product. researchgate.net

    The general pathway is illustrated by the reaction of bromocyclopropanes with nucleophiles in the presence of a base, which proceeds through a non-isolable cyclopropene intermediate. researchgate.netresearchgate.net

    Photochemical methods offer mild conditions for generating reactive intermediates. The photolysis of cyclopropanone and its derivatives is a key route to the corresponding oxyallyl cation, a valence tautomer that exists in equilibrium with the cyclopropanone. wikipedia.orgchemeurope.com This oxyallyl intermediate is implicated in the cycloaddition reactions of cyclopropanones with dienes like furan (B31954). chemeurope.com The formation of this intermediate provides a potential pathway to the enol form, this compound.

    Furthermore, photochemical reactions can be used to generate precursors for cyclopropenes. For instance, visible-light-mediated strategies using N-tosylhydrazones as carbene precursors can be used to synthesize cyclopropanes. rsc.org The photochemical decomposition of diazo compounds remains a widely used method for generating carbenes, which can then undergo cycloaddition with alkynes to form cyclopropenes. rsc.orgresearchgate.net While many of these methods focus on substituted derivatives, they establish a fundamental principle that could be adapted for the generation of the parent cyclopropenol. The photolysis of cyclopropanated aromatic systems has also been explored as a non-traditional source for generating carbenes. acs.org

    Transition metal catalysis provides powerful and selective methods for constructing complex molecular architectures from simple precursors. Ruthenium catalysts, in particular, have been shown to be effective in the cycloisomerization of various unsaturated alcohols.

    Ruthenium(II) complexes, such as [CpRu(CH₃CN)₃]PF₆, catalyze the cycloisomerization of diynols (compounds containing two alkyne moieties and an alcohol) to form α,β,γ,δ-unsaturated aldehydes and ketones. researchgate.netorganic-chemistry.org This demonstrates the ability of ruthenium to mediate complex rearrangements of propargyl alcohols. Theoretical studies on the Ru(II)-catalyzed reactions of propargyl alcohol derivatives show that product selectivity (e.g., cyclopropanation vs. cyclopentenylation) is highly dependent on the nature of the catalyst. acs.org An electron-abundant neutral catalyst like [Cp*RuCl] favors the formation of cyclopropane products, whereas an electron-deficient cationic catalyst such as [CpRu(MeCN)]⁺ tends to promote cyclopentenylation. acs.org This selectivity is attributed to the catalyst's influence on key steps like agostic interactions and 1,2-hydride shifts. acs.org These findings suggest that careful selection of the ruthenium catalyst and substrate could direct the reaction of a suitable enyne or diynol precursor toward the formation of a cyclopropenol.

    Table 2: Ruthenium-Catalyzed Reactions of Propargyl Alcohols and Related Substrates

    This table highlights various Ru-catalyzed transformations and the resulting products, demonstrating the versatility of this approach.

    Substrate TypeRuthenium CatalystProduct(s)Key Finding
    Propargyl diynols[CpRu(CH₃CN)₃]PF₆α,β,γ,δ-Unsaturated ketones/aldehydesEfficient cycloisomerization to form five- and six-membered rings. organic-chemistry.org
    Propargyl alcohols[CpRuCl(diene)]α,β-Unsaturated ketones/aldehydesIsomerization of propargyl alcohols to enones. ernster.com
    Enyne with propargyl alcohol[CpRuCl] (neutral)Cyclopropane productElectron-abundant neutral catalyst favors cyclopropanation. acs.org
    Enyne with propargyl alcohol[CpRu(MeCN)]⁺ (cationic)Cyclopentenylation productElectron-deficient cationic catalyst favors C-C bond formation and rearrangement. acs.org

    Photochemical Routes to this compound Precursors

    Indirect Synthetic Approaches via Stable this compound Precursors

    Given the instability of the parent this compound, a significant amount of research has been directed toward the synthesis of substituted derivatives. These stable analogs serve as valuable models for understanding the properties and reactivity of the underlying cyclopropenol core.

    A variety of synthetic strategies have been developed to access substituted cyclopropenols and their protected forms. These methods often provide excellent control over stereochemistry and allow for the introduction of a wide range of functional groups.

    One powerful method is the diastereoselective carbocupration of alkoxy-functionalized cyclopropene derivatives. In this approach, an organocuprate reagent adds across the double bond of a cyclopropene bearing a methoxy (B1213986) group. The resulting cyclopropylmetal intermediate is then trapped with an electrophilic oxygen source to yield highly substituted cyclopropanol (B106826) derivatives with excellent diastereoselectivity. d-nb.info A similar strategy involves the copper-catalyzed carbomagnesiation of nonfunctionalized cyclopropenes, followed by oxidation, to produce polysubstituted cyclopropanols as single diastereomers with high enantiomeric ratios. beilstein-journals.org

    Visible-light-induced organocatalysis has emerged as a mild and efficient method for synthesizing α-trifluoromethylated cyclopropenols. This reaction involves a [2+1] cycloaddition between alkynes and trifluoroacylsilanes, which act as precursors for novel ambiphilic donor-acceptor carbenes. The method is notable for its broad substrate scope and good functional group tolerance. researchgate.net

    The synthesis of stable cyclopropene derivatives, such as 3-(cycloprop-2-en-1-oyl)oxazolidinones from acetylene (B1199291) and ethyl diazoacetate, provides another indirect route. nih.govacs.org These compounds, while unusually stable for cyclopropenes, are reactive dienophiles and serve as precursors for more complex structures. nih.govacs.org

    Table 3: Selected Synthetic Methods for Substituted Cyclopropenol Derivatives

    This table summarizes modern synthetic routes to various stable cyclopropenol analogs, highlighting the diversity of achievable structures.

    MethodPrecursorsProduct TypeKey Features
    Diastereoselective Carbocupration/OxidationMethoxy-substituted cyclopropenes, OrganocupratesTetrasubstituted cyclopropanolsHigh diastereoselectivity; syn-orientation of key substituents. d-nb.info
    Enantioselective Carbomagnesiation/OxidationNonfunctionalized cyclopropenes, Grignard reagentsPolysubstituted cyclopropanolsCatalytic, enantioselective; high enantiomeric ratios. beilstein-journals.org
    Visible-Light-Induced [2+1] CycloadditionAlkynes, Trifluoroacylsilanesα-Trifluoromethylated cyclopropenolsOrganocatalyzed; mild conditions; broad substrate scope. researchgate.net
    Rhodium-Catalyzed Carbene TransferAcetylene, Ethyl diazoacetate3-(Cycloprop-2-en-1-oyl)oxazolidinonesForms stable, storable cyclopropene derivatives. nih.govacs.org

    Utilization of Cyclopropanone Derivatives for this compound Elucidation

    The elucidation of the transient nature of this compound is often achieved through the chemistry of its ketone tautomer, cyclopropanone, and its derivatives. thieme-connect.de Cyclopropanones are themselves highly reactive and prone to ring-opening or polymerization. thieme-connect.de Therefore, more stable precursors or "cyclopropanone equivalents" are frequently employed in synthetic strategies. thieme-connect.comresearchgate.net

    One common approach involves the use of cyclopropanone hemiacetals or acetals, which can be prepared and handled more easily than the parent ketone. thieme-connect.deorgsyn.org For instance, cyclopropanone ethyl hemiacetal can be synthesized from ethyl 3-chloropropanoate. orgsyn.org These acetals can then serve as precursors that, under specific reaction conditions, generate the transient cyclopropanone, which is in equilibrium with this compound.

    Another strategy involves the generation of cyclopropanones from the photodecarbonylation of cyclobutane-1,2-diones. thieme-connect.de For example, the irradiation of benzocyclobutenedione in an argon matrix at extremely low temperatures leads to the formation of benzocyclopropenone, a derivative of cyclopropenone. thieme-connect.de

    Furthermore, 1-sulfonylcyclopropanols have been reported as stable and effective equivalents of cyclopropanone derivatives. researchgate.net These compounds can be synthesized enantioselectively and provide a pathway to enantioenriched cyclopropanone derivatives, which are valuable intermediates in asymmetric synthesis. researchgate.net The controlled generation of cyclopropanones from these stable precursors allows for the study of their subsequent reactions, which provides indirect evidence for the fleeting existence of this compound.

    Methodologies for Trapping and Derivatization of Transient this compound

    Due to its high reactivity, direct observation of this compound is challenging. Therefore, its existence and reactivity are often inferred through trapping experiments where the transient species is intercepted by various reagents to form more stable adducts. researchgate.net

    The transient cyclopropyl (B3062369) gold(I) carbene-like intermediates, which can be considered as analogs of this compound, can be trapped intermolecularly by alkenes. acs.org This reaction leads to the stereoselective formation of cyclopropane adducts. acs.org Gold-catalyzed cycloisomerizations of 1,n-enynes are proposed to proceed through such electrophilic cyclopropyl gold(I) carbene-like species. acs.org These intermediates can react with various nucleophiles, including alkenes, at either the cyclopropane or the carbene carbon. acs.org

    In some cases, the initially formed cyclopropyl gold(I) carbene can rearrange to a different carbene intermediate before being trapped by an alkene. acs.org The interception of these transient species with unsaturated substrates like alkenes provides a powerful tool to not only confirm their formation but also to synthesize complex polycyclic structures.

    The high reactivity of this compound and its tautomer, cyclopropanone, makes them susceptible to trapping by solvent molecules, especially nucleophilic solvents. The ring strain and the electrophilic nature of the carbonyl carbon in cyclopropanone facilitate ring-opening reactions. researchgate.net

    For example, in the presence of methanol, 1-ethoxycyclopropanol (B182435) can be converted to 1-methoxycyclopropanol over time, demonstrating the dynamic nature of these systems and the potential for solvent interaction. orgsyn.org The reaction of cyclopropanone ethyl hemiacetal with various nucleophiles, including amines and Grignard reagents, to yield 1-substituted cyclopropanols further illustrates the susceptibility of the cyclopropane ring to nucleophilic attack, a process that can be facilitated by the solvent. orgsyn.org These solvent-trapping mechanisms, while sometimes leading to undesired side products, provide valuable insights into the reactivity and fleeting existence of this compound.

    Interception with Alkenes and other Unsaturated Substrates

    Enantioselective Synthesis of Cyclopropanol Intermediates and their Relevance to this compound

    The synthesis of enantioenriched cyclopropanols is of significant interest as these compounds are versatile intermediates in asymmetric synthesis. rsc.orgbeilstein-journals.org While not directly synthesizing this compound, these methods provide access to chiral cyclopropane scaffolds that are structurally related and can be precursors to derivatives of this compound.

    A variety of strategies have been developed for the asymmetric synthesis of cyclopropanes. researchgate.net One of the most prominent methods is the Simmons-Smith reaction, which involves the cyclopropanation of alkenes using a carbenoid reagent. rsc.orgwiley-vch.de The use of chiral auxiliaries or catalysts can induce enantioselectivity in this reaction. researchgate.netmarquette.edu For instance, the cyclopropanation of allylic alcohols can be directed by the hydroxyl group, leading to high diastereoselectivity. wiley-vch.de The use of chiral ligands, such as those derived from tartaric acid, in conjunction with the zinc carbenoid allows for excellent enantiocontrol. wiley-vch.demarquette.edu

    Other asymmetric cyclopropanation methods include:

    Catalytic cyclopropanation with diazo compounds: Transition metal catalysts, particularly those based on rhodium and copper, can catalyze the reaction of diazo compounds with alkenes to form cyclopropanes. nih.govrsc.orgrsc.org The use of chiral ligands on the metal center is crucial for achieving high enantioselectivity. researchgate.netorganic-chemistry.org

    Michael-initiated ring-closure (MIRC): This domino reaction involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular ring closure to form the cyclopropane ring. rsc.org

    Radical cyclopropanation: Cobalt-based metalloradical catalysis has been shown to be effective for the asymmetric cyclopropanation of alkenes with in situ-generated diazo compounds. nih.gov

    These strategies provide access to a wide range of enantioenriched cyclopropanes, which can be further functionalized.

    The direct catalytic asymmetric synthesis of enantioenriched cyclopropanols is a highly desirable transformation. rsc.org Several methods have been developed to achieve this goal.

    One successful approach involves the catalytic asymmetric carbometalation of cyclopropenes followed by oxidation. beilstein-journals.orgd-nb.info For example, a copper-catalyzed enantioselective carbomagnesiation of achiral cyclopropenes, followed by trapping the resulting cyclopropylmetal species with an oxygen source, affords polysubstituted cyclopropanols with high diastereo- and enantioselectivity. beilstein-journals.orgd-nb.info

    Another strategy is the kinetic resolution of racemic cyclopropanols. rsc.org This involves the use of a chiral catalyst to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer enriched.

    Furthermore, photoredox and nickel dual catalysis has been employed for the asymmetric β-arylation of cyclopropanols, providing access to enantioenriched β-aryl ketones. rsc.org While this is a functionalization of a pre-existing cyclopropanol, it demonstrates the utility of catalytic asymmetric methods in manipulating chiral cyclopropane structures.

    The development of these catalytic asymmetric methods is crucial for expanding the synthetic utility of chiral cyclopropanols and, by extension, for the potential generation and study of chiral derivatives related to this compound.

    Table of Chemical Compounds

    Compound Name
    This compound
    Cyclopropanone
    Ethyl 3-chloropropanoate
    Benzocyclobutenedione
    Benzocyclopropenone
    1-Sulfonylcyclopropanol
    1-Ethoxycyclopropanol
    1-Methoxycyclopropanol
    β-Aryl ketone

    Interactive Data Table: Asymmetric Cyclopropanation Methods

    MethodCatalyst/ReagentSubstrateProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
    Simmons-Smith ReactionChiral dioxaborolane ligand / Zn(CH₂I)₂Allylic alcoholCyclopropylmethanolUp to 98% ee marquette.edu
    Catalytic CyclopropanationChiral Rhodium Complexβ,γ-Unsaturated ketoester & Sulfoxonium ylide1,2,3-Trisubstituted cyclopropaneUp to 99% ee, >20:1 dr organic-chemistry.org
    Radical CyclopropanationCo(II)-based metalloradical catalystAlkene & α-HeteroaryldiazomethaneChiral heteroaryl cyclopropaneHigh ee and dr nih.gov
    Carbometalation/OxidationCopper catalyst / Grignard reagent / OxidantAchiral cyclopropenePolysubstituted cyclopropanolExcellent ee and dr d-nb.info
    Photoredox/Nickel Dual CatalysisPhotocatalyst / Nickel catalyst / Chiral ligandCyclopropanol & Aryl bromideβ-Aryl ketoneUp to 90% ee rsc.org

    Kinetic Resolution Approaches for Cyclopropanol Stereoisomers

    The preparation of enantiomerically pure cyclopropanols is of significant interest due to their utility as versatile three-carbon synthons in organic synthesis. Given that racemic cyclopropanols can be readily accessed through various synthetic routes, kinetic resolution has emerged as a compelling and practical strategy for the separation of their stereoisomers. rsc.org This approach relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the formation of an enantioenriched product and the recovery of the unreacted, also enantioenriched, starting material. Both enzymatic and non-enzymatic methods have been successfully developed for this purpose.

    Enzymatic Kinetic Resolution

    Enzymatic kinetic resolution is a powerful and widely used technique for producing optically active compounds, prized for its high enantioselectivity under mild reaction conditions. researchgate.net Lipases, in particular, have proven to be highly effective biocatalysts for the resolution of cyclopropanol derivatives. researchgate.netscite.ai

    Pioneering work in this area demonstrated the efficacy of Candida antarctica lipase (B570770) B (CAL-B) in the kinetic resolution of cyclopropyl acetate (B1210297) esters via enantioselective hydrolysis. rsc.org This methodology has been extended to a variety of substituted cyclopropanol analogs. A notable application is the resolution of racemic secondary alcohols bearing a dihalocyclopropyl moiety. In these resolutions, CAL-B catalyzes the enantioselective acylation of the alcohol, typically using an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of a highly enantioenriched ester from the unreacted, and equally enantioenriched, alcohol. For instance, the resolution of halogenated cyclopropyl ethanol (B145695) derivatives has been achieved with exceptional selectivity, reflected by high enantiomeric ratio (E) values. researchgate.net

    Table 1: Lipase-Catalyzed Kinetic Resolution of Halogenated Cyclopropanol Derivatives

    SubstrateEnzymeReaction TypeResultEnantiomeric Ratio (E)
    (±)-1-(2',2'-dichloro-3',3'-dimethylcyclopropyl) ethanolCandida antarctica lipase B (CAL-B)AcylationYields (1S,1'S)-alcohol and (1R,1'R)-butanoate~1000 researchgate.net
    (±)-1-(1'-methyl-2',2'-dibromocyclopropyl) ethanolCandida antarctica lipase B (CAL-B)AcylationYields (1S,1'S)-alcohol and (1R,1'R)-butanoate~1000 researchgate.net

    The success of enzymatic resolution is not limited to cyclopropanols themselves but also extends to their analogs, such as cyclopropyl hemiacetals. Research has shown that enantiomerically pure cyclopropyl hemiacetals can be obtained through the lipase-catalyzed kinetic resolution of their acylated versions. Interestingly, different lipases can exhibit opposite enantiopreferences (enantiodivergence), providing access to either enantiomer of the desired product by selecting the appropriate enzyme.

    Non-Enzymatic Kinetic Resolution

    While enzymatic methods are well-established, non-enzymatic approaches for the kinetic resolution of cyclopropanols have been developed more recently. rsc.org These methods offer an alternative strategy that avoids the potential limitations of biocatalysts, such as substrate scope and sensitivity to reaction conditions.

    A significant advancement in this area was reported by Yoshikai and co-workers, who developed the first non-enzymatic kinetic resolution of 1-substituted cyclopropanols. rsc.org Their method utilizes a catalytic system generated in situ from diethylzinc (B1219324) (Et₂Zn) and a chiral amino alcohol. This system promotes an enantioselective ring-opening reaction of the cyclopropanol. One enantiomer reacts preferentially with an α,β-unsaturated ketone, while the other remains largely unreacted. This process afforded the desired enantiomerically enriched cyclopropanol with good enantiomeric excess (ee). rsc.org

    Table 2: Non-Enzymatic Kinetic Resolution of a Cyclopropanol via Ring-Opening

    SubstrateCatalytic SystemResult (Recovered Substrate)YieldEnantiomeric Excess (ee)
    (±)-1-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)cyclopropan-1-olDiethylzinc and (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol(S,S)-cyclopropanol32% rsc.org84% rsc.org

    Limitations and Future Directions

    A fundamental limitation of the standard kinetic resolution approach is its theoretical maximum yield of 50% for a single enantiomer, as the other enantiomer is consumed or separated. rsc.org This inherent inefficiency has driven interest in the development of dynamic kinetic resolution (DKR) processes. In DKR, the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomeric product. The observation that cyclopropanols can undergo reversible ring-opening and closure suggests that developing DKR methods is feasible. rsc.orgscite.ai However, such methods for cyclopropanols are currently in the early stages of development and represent a highly appealing area for future research. rsc.org

    Reactivity and Reaction Mechanisms Involving Cycloprop 1 En 1 Ol

    Pericyclic and Pseudopericyclic Reactions of Cycloprop-1-en-1-ol

    Pericyclic reactions are concerted processes that proceed through a single, cyclic transition state. rsc.orgwikipedia.orgmsu.edu Derivatives of this compound are known to undergo such transformations, which are often classified as either truly pericyclic or pseudopericyclic, depending on the involvement of heteroatom lone pairs. oaji.netsmu.edu

    Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bond migrates across a π-electron system. wikipedia.org While this compound itself is a specific structure, its derivatives, particularly cyclopropenylcarbinols, serve as excellent substrates for both researchgate.netresearchgate.net- and oaji.netresearchgate.net-sigmatropic rearrangements. researchgate.netnih.gov

    These reactions provide a stereoselective route to functionalized alkylidenecyclopropanes. researchgate.netrsc.org For instance, treating cyclopropenylcarbinols with chlorodiphenylphosphine (B86185) generates an in-situ phosphinite intermediate, which rapidly undergoes a oaji.netresearchgate.net-sigmatropic rearrangement to yield (alkylidenecyclopropyl)diphenylphosphine oxides in high yields (85–94%). nih.gov Similarly, researchgate.netresearchgate.net-sigmatropic rearrangements, such as the Claisen rearrangement, have been successfully applied to derivatives like cyclopropenylcarbinyl esters and trichloroacetimidates. researchgate.netnsf.gov These rearrangements are often highly efficient and stereoselective. rsc.org

    Computational studies have been instrumental in understanding these transformations. For example, density functional theory (DFT) calculations on the gold(I)-catalyzed rearrangement of cyclopropenes show that product formation is dictated by the initial, substituent-influenced ring-opening step, which leads to a gold-stabilized carbocation intermediate. rsc.org

    The distinction between pericyclic and pseudopericyclic reactions hinges on the participation of heteroatom lone pairs in the cyclic transition state. oaji.netsmu.edu In a pseudopericyclic reaction, a lone pair on an atom (like the oxygen in this compound) participates in the cyclic electronic reorganization, but there is a disconnection in the orbital overlap at this atom. oaji.netacs.org This involvement often leads to lower activation energies compared to analogous true pericyclic reactions. oaji.net

    Theoretical studies on the sigmatropic rearrangement of cycloprop-2-en-1-ol (an isomer of this compound) have explored this concept in detail. oaji.netresearchgate.net By computationally "locking" the lone pair on the oxygen atom via hydrogen bonding, researchers can probe its influence. oaji.netresearchgate.net If the reaction is pseudopericyclic, the participation of the oxygen's lone pair is crucial, and its sequestration would significantly alter the reaction's energetics. oaji.net For example, in the fluorine-substituted derivative 1,2,3-trifluoro-cycloprop-2-en-1-ol, the withdrawal of π-electrons by the fluorine atoms encourages the migrating oxygen to donate more of its lone-pair electron density, increasing the pseudopericyclic character of the reaction. oaji.net

    Aromaticity is a key concept for understanding the stability and feasibility of pericyclic reaction transition states. ic.ac.ukrsc.orgudel.edu According to aromatic transition state theory, a pericyclic reaction is favored if its cyclic transition state is aromatic. wikipedia.orgmsu.edu For reactions involving (4n+2) π-electrons, a planar Hückel topology is aromatic, while for 4n π-electron systems, a Möbius topology is aromatic. wikipedia.orgic.ac.uk

    In the context of this compound rearrangements, the transition state can exhibit homoaromaticity. liv.ac.ukscribd.com Homoaromaticity is a special case where a formally interrupted cyclic conjugated system, typically by a single sp³-hybridized atom, maintains aromatic character through "through-space" orbital overlap. madoverchemistry.comic.ac.uk The homocyclopropenium cation is the simplest example of a homoaromatic system. scribd.com During the sigmatropic rearrangement of cyclopropenol derivatives, the transition state can pass from a non-aromatic ground state to a stabilized, homoaromatic transition state, which lowers the activation energy. scribd.com

    Nucleus-Independent Chemical Shift (NICS) calculations are a common computational tool to assess the aromaticity of a system. oaji.net Studies on cycloprop-2-en-1-ol show that the sigmatropic rearrangement proceeds through a transition state with enhanced aromaticity, classifying it as a pericyclic reaction. oaji.netresearchgate.net Conversely, for some fluorinated derivatives, the transition state has reduced aromaticity, indicating a shift toward a pseudopericyclic pathway where the lone pair's involvement disrupts the continuous π-orbital overlap. oaji.net

    Role of Lone Pair Electrons on Oxygen in Pericyclic Pathways

    Ring-Opening Reactions of this compound and Related Cyclopropanols

    The high ring strain of the cyclopropane (B1198618) ring is a powerful thermodynamic driving force for ring-opening reactions. rsc.orgarkat-usa.org These reactions can be initiated by electrophiles, single-electron oxidants, or radicals, leading to a variety of useful acyclic products. rsc.orgbeilstein-journals.org

    The cleavage of the cyclopropane C-C bonds often occurs with high regioselectivity and stereoselectivity. The bond that breaks is typically one of the two adjacent to the hydroxyl-bearing carbon (the C1–C2 or C1–C3 bond). rsc.org

    Heterolytic Cleavage: Electrophilic reagents and many transition metals (e.g., Pd, Ni, Cu, Zn) promote heterolytic cleavage, generating metal homoenolate intermediates. rsc.orgarkat-usa.org Palladium-catalyzed ring-opening cross-coupling reactions of cyclopropanols with various electrophiles (like aryl halides) have been shown to be stereo-retentive. rsc.org Similarly, organozinc reagents can induce regioselective ring-opening to produce α-methyl ketones. arkat-usa.orgresearchgate.net Densely substituted cyclopropanols can undergo palladium-catalyzed ring-opening followed by a "metal-walk" or isomerization, yielding 1,4- and 1,5-dicarbonyl compounds with high diastereospecificity, preserving the original stereochemistry. nih.gov

    Stereoselectivity: The stereochemical outcome of these reactions is a subject of detailed study. Early work by DePuy on optically active cyclopropanols demonstrated that acid-catalyzed ring-opening with a proton (an S_E2 reaction) proceeds with retention of configuration. researchgate.net Modern catalytic systems, such as those using copper, can achieve highly stereoselective ring-opening cyclizations, for example, converting cyclopropanols into tetrahydrofurans. rsc.org

    The table below summarizes examples of regioselective ring-opening reactions.

    Catalyst/ReagentElectrophile/PartnerProduct TypeKey Feature
    Palladium(II)Aryl/Vinyl Halidesβ-Aryl/Vinyl KetonesStereo-retentive cross-coupling. rsc.org
    Nickel(II)Allylic Electrophilesγ,δ-Unsaturated KetonesRegioselective allylation. rsc.org
    Copper(I)Internal AlcoholTetrahydrofuransStereoselective cyclization. rsc.org
    Organozinc (R₂Zn)(Proton source)α-Methyl KetonesRegioselective alkylation/protonation. arkat-usa.orgresearchgate.net
    Silver(I)Sulfonyl Oxime Ethersγ-Keto Oxime EthersRadical-mediated addition. rsc.org

    Single-electron oxidation of cyclopropanols provides an alternative pathway involving radical intermediates. rsc.org This process typically involves the homolytic cleavage of a C-C bond to generate a β-keto radical. rsc.orgnih.gov Oxidants like Mn(III), Fe(III), or photoredox catalysts are commonly used to initiate this process. rsc.orgnih.gov

    The mechanism generally starts with the formation of an alkoxy radical from the cyclopropanol (B106826), which then undergoes rapid β-scission (ring-opening) due to the release of ring strain. beilstein-journals.orgnih.govnih.gov This generates a β-keto alkyl radical, which can be trapped by various radical acceptors. nih.govchemrxiv.org

    The cyclopropylmethyl radical itself is a classic example used in mechanistic studies, often as a "radical clock." psu.edu It undergoes an extremely rapid, exothermic ring-opening to the but-3-enyl radical. psu.edu The regioselectivity of the ring-opening of substituted cyclopropylmethyl radicals is influenced by the stability of the resulting radical. For instance, the ring will cleave to form the more stabilized radical, such as a tertiary or benzylic radical. psu.edustackexchange.com However, stereoelectronic factors can also play a crucial role; the cis-2-methylcyclopropylmethyl radical preferentially cleaves to give a secondary radical, while the trans isomer yields a primary radical. psu.edursc.org This demonstrates that the conformation of the radical and orbital alignment are critical in determining the reaction pathway. psu.edu

    These radical ring-opening reactions have been developed into powerful synthetic methods, including tandem cyclizations to form complex heterocyclic structures like phenanthridines and oxindoles. nih.gov

    Cationic Rearrangements (e.g., Cyclopropyl-allyl rearrangement, Semipinacol rearrangement)

    This compound and its derivatives are susceptible to cationic rearrangements due to the high ring strain of the cyclopropene (B1174273) moiety and the ability of the hydroxyl group to stabilize an adjacent positive charge. These rearrangements often lead to the formation of more stable structures, driven by the release of ring strain.

    Cyclopropyl-allyl Rearrangement:

    The cyclopropyl-allyl rearrangement, also known as the cyclopropylcarbinyl-allylcarbinyl rearrangement, is a classic transformation in carbocation chemistry. In the context of this compound, protonation of the hydroxyl group followed by the loss of water would generate a highly unstable cyclopropenyl cation. This cation can rearrange to a more stable allylic cation through the cleavage of one of the cyclopropane ring bonds. rsc.orgstackexchange.com The transformation of cyclopropyl (B3062369) methanols into homoallylic halides is a well-documented example of this type of rearrangement, often proceeding through a cyclopropylcarbinyl cation intermediate that rearranges to an allylcarbinyl cation. tubitak.gov.tr

    The stereochemistry of the starting material can significantly influence the outcome of these rearrangements. For instance, labeling experiments have shown that cyclopropyl cations can rearrange to other cyclopropyl cations before the final ring-opening. tubitak.gov.tr The stability of the carbocation intermediates plays a crucial role in dictating the reaction pathway, with factors like steric effects and the potential for aryl or alkyl shifts influencing the final product distribution. tubitak.gov.tr

    Semipinacol Rearrangement:

    The semipinacol rearrangement is another important cationic rearrangement that can occur with appropriately substituted this compound systems. This rearrangement involves a 1,2-migration of an alkyl or hydrogen group to an adjacent electrophilic carbon center, ultimately leading to the formation of a carbonyl compound. wikipedia.orgsynarchive.com For this to occur in a cyclopropenol system, a carbocation needs to be generated adjacent to the hydroxyl-bearing carbon.

    A relevant example involves the reaction of 1-bicyclobutylcyclopropanol intermediates, which undergo a 'strain-relocating' semipinacol rearrangement in the presence of acid to form spiro[3.3]heptan-1-ones. nih.gov This process is initiated by the protonation of the bicyclobutyl group, leading to a cyclopropylcarbinyl cation that then undergoes a wiley-vch.denumberanalytics.com-rearrangement. nih.gov While not starting directly from a cyclopropenol, this demonstrates the propensity of cyclopropylcarbinol systems to undergo such rearrangements. A versatile method for synthesizing multi-substituted cyclopropanes involves an electrophile addition followed by a semi-Pinacol rearrangement of cyclopropyl carbinols. rhhz.net

    The table below summarizes key aspects of these cationic rearrangements.

    Rearrangement TypeDriving ForceKey IntermediateTypical Product(s)
    Cyclopropyl-allyl Release of ring strain, formation of a stable allylic cation.Cyclopropylcarbinyl cation. tubitak.gov.trAllylic alcohols, halides, or other derivatives.
    Semipinacol Release of ring strain, formation of a stable carbonyl group.Carbocation adjacent to the hydroxyl-bearing carbon. wikipedia.orgKetones or aldehydes (often cyclic). nih.gov

    Transition Metal-Catalyzed Ring-Opening Reactions

    The high ring strain of cyclopropenes makes them excellent substrates for transition metal-catalyzed ring-opening reactions. These reactions offer a powerful tool for the synthesis of complex organic molecules by transforming the strained three-membered ring into various functionalized acyclic or larger cyclic systems.

    Transition metals such as palladium, rhodium, gold, and copper can effectively catalyze the ring-opening of cyclopropene derivatives. researchgate.net The mechanism often involves the formation of a metal-carbene or a metallacyclobutane intermediate, which can then undergo further transformations.

    Gold(I) catalysts, in particular, have been shown to be highly effective in promoting the ring-opening of cyclopropenes. rsc.org These reactions often proceed through the formation of a gold-stabilized carbocation or a gold carbene intermediate. rsc.org The nature of the substituents on the cyclopropene ring and the reaction conditions can influence the reaction pathway and the final products. For instance, gold(I)-catalyzed reactions of propargyl esters with vinyl derivatives can lead to highly substituted vinylcyclopropane (B126155) derivatives. ntnu.edu

    Copper-catalyzed ring-opening reactions of cyclopropanols have also been developed, providing access to δ,ε-unsaturated ketones. rsc.org These reactions can proceed under relatively mild conditions and tolerate a variety of functional groups.

    The table below provides examples of transition metal-catalyzed ring-opening reactions of cyclopropene systems.

    CatalystSubstrate TypeIntermediateProduct Type
    Gold(I) Propargyl estersGold carbenoid ntnu.eduVinylcyclopropanes ntnu.edu
    Copper(I) CyclopropanolsMetal homoenolate rsc.orgδ,ε-Unsaturated ketones rsc.org
    Palladium(0) Cyclopropanated heterobicycloalkenesNot specifiedDihydronaphthalenols, γ-lactams uoguelph.ca
    Rhodium(I) Keto-VDCPs and terminal alkynesπ-allyl Rh(III) complex researchgate.netNot specified

    Cycloaddition Reactions of this compound Systems

    The strained double bond of this compound and its derivatives makes them reactive partners in various cycloaddition reactions. These reactions provide efficient pathways to construct more complex cyclic and polycyclic frameworks.

    Diels-Alder Reactions with Cyclopropene Derivatives

    Cyclopropenes are known to be highly reactive dienophiles in Diels-Alder reactions due to their significant ring strain. nih.gov They can react with a wide range of dienes, including both electron-rich and electron-deficient systems. nih.gov The stereoselectivity of these reactions is often high, with a strong preference for the endo product. nih.gov This selectivity has been attributed to favorable C-H/π interactions in the transition state. nih.gov

    Chiral cyclopropenyl ketones have been developed as effective tools for controlling the stereochemistry in Diels-Alder cycloadditions. nih.gov The cyclopropene moiety can act as a dominant stereodirecting group, overriding the influence of other functional groups like the carbonyl. nih.gov The resulting cycloadducts, which contain a three-membered ring, can be further transformed through reductive cleavage of the cyclopropane ring, providing access to products with quaternary stereocenters. nih.gov

    The intramolecular Diels-Alder (IMDA) reaction of systems containing a cyclopropene tethered to a diene has also been explored. For instance, using cyclopropene as a dienophile with tethered vinylarenes allows for the construction of benzonorcarane scaffolds with good yields and excellent stereoselectivity. researchgate.netnih.govacs.org

    [2+1] Cycloaddition of Carbenes to Alkenes for Cyclopropene Synthesis

    While this section title refers to the synthesis of cyclopropenes from alkenes, the reverse reaction, the [2+1] cycloaddition of carbenes to alkynes, is a primary method for synthesizing cyclopropene derivatives. wiley-vch.denumberanalytics.com This reaction involves the addition of a carbene or a metal carbene to the triple bond of an alkyne. wiley-vch.denumberanalytics.com

    A variety of catalysts, particularly those based on rhodium and silver, have been employed to facilitate this transformation. organic-chemistry.org Rhodium(II) complexes are effective for the enantioselective [2+1] cycloaddition of diazoacetates to terminal alkynes. organic-chemistry.org Silver triflate can catalyze the cyclopropenation of internal alkynes with donor-acceptor substituted diazo compounds. organic-chemistry.org The choice of catalyst and chiral ligands allows for the synthesis of enantioenriched cyclopropenes. wiley-vch.de

    Intermolecular Cyclopropanation via Gold(I)-Catalyzed Carbenoid Intermediates

    Gold(I) catalysts are highly effective in generating carbenoid intermediates from various precursors, which can then participate in intermolecular cyclopropanation reactions. rsc.orgrsc.org While diazo compounds are common carbene precursors, gold catalysis allows for the use of safer alternatives like enynes, propargyl esters, and cyclopropenes themselves. rsc.org

    The gold-catalyzed reaction of 1,6-enynes can proceed through a cyclopropyl gold(I) carbene-like intermediate, which can then react with an external alkene to form a new cyclopropane ring. rsc.org This process is mechanistically related to the Simmons-Smith reaction. rsc.org Gold(I)-catalyzed cyclopropanation reactions are generally characterized by their mild conditions, high efficiency, and good selectivity. rsc.orgrsc.org

    A unique gold-catalyzed cascade reaction has been developed involving the cyclization of an alkyne-containing diazo compound to form a β-aryl gold-carbene intermediate. nih.gov This intermediate can then undergo a [4+2]-cycloaddition with an alkene, where the carbene acts as a four-carbon synthon, leading to the formation of polycyclic frameworks. nih.gov

    This compound as a Reactive Intermediate in Organic Transformations

    Due to their high reactivity and propensity for ring-opening, this compound and its derivatives often serve as transient, reactive intermediates in organic transformations. They are typically generated in situ and immediately participate in subsequent reactions.

    For example, cyclopropene intermediates can be generated from vinyldiazo compounds under visible light irradiation. rsc.org These unstable cyclopropenes can then engage in various reactions, including cycloadditions and Michael additions. rsc.org The ability to generate these reactive species under mild, photochemical conditions avoids the need for harsh reagents and allows for clean transformations. rsc.org

    In the context of rearrangement reactions, cyclopropanol derivatives can act as precursors to other reactive species. For example, the ring-opening of cyclopropanols can generate metal homoenolates or β-keto radicals, which are versatile intermediates for further transformations. rsc.org

    The table below highlights some transformations where cyclopropenol systems act as reactive intermediates.

    PrecursorMethod of GenerationReactive IntermediateSubsequent Transformation
    Vinyldiazo compoundsVisible light irradiation rsc.orgCyclopropene-1-carboxylate rsc.org[2+n] cycloaddition, Alder-ene reaction, Michael addition rsc.org
    CyclopropanolsElectrophilic reagents, single electron oxidants rsc.orgMetal homoenolates, β-keto radicals rsc.orgVarious C-C bond forming reactions
    Acylsilanes and electrophilic dienesPhotogeneration of nucleophilic carbenes researchgate.netDonor-acceptor cyclopropane researchgate.netVinyl cyclopropane rearrangement to cyclopentenes researchgate.net

    Formation and Reactivity of Cyclopropyl Gold Carbene-like Intermediates

    Gold catalysts, particularly gold(I) complexes, are exceptionally effective at activating the strained C-C and C=C bonds of cyclopropene derivatives. core.ac.uk The interaction of a gold(I) catalyst with a cyclopropene, such as a cyclopropenyl ester or a derivative of this compound, initiates a ring-opening process. This process generates a highly reactive species that can be described as a resonance hybrid of a vinyl gold carbene and a gold-stabilized allylic carbocation. nih.gov These intermediates are not typically isolated but are trapped in situ by various nucleophiles or undergo further rearrangements. nih.govnih.gov

    The formation of these cyclopropyl gold carbene-like intermediates often proceeds through the coordination of the gold(I) catalyst to the alkyne or alkene functionality of a precursor molecule. nih.govrsc.org For instance, in the case of 1,n-enynes, the gold catalyst activates the alkyne, leading to an intramolecular cyclization that forms a bicyclic cyclopropyl gold(I) carbene-like intermediate. nih.govrsc.org The structure of these intermediates can be influenced by substituents, with computational studies suggesting a delicate balance between a closed cyclopropyl gold carbene structure and an open vinyl-stabilized carbocation. nih.govresearchgate.net

    The subsequent reactivity of these gold carbene intermediates is diverse and can be controlled by the substrate structure and reaction conditions. nih.gov They can react with nucleophiles at either the carbene carbon or the cyclopropane ring. rsc.org For example, intramolecular trapping by a tethered nucleophile can lead to the formation of various heterocyclic and polycyclic compounds. nih.govacs.org Intermolecular reactions are also common, where the gold carbene can be trapped by external alkenes to form new cyclopropane rings. nih.govrsc.org

    A notable application of this chemistry is the gold-catalyzed reaction of 1-(1-alkynyl)cyclopropyl ketones with nucleophiles, which provides a modular entry to highly substituted furans. organic-chemistry.org In this cascade reaction, the gold(I) catalyst activates the alkyne, leading to an intermediate that undergoes nucleophilic attack and subsequent rearrangement to form the furan (B31954) ring. organic-chemistry.orgacs.org

    Table 1: Reactivity of Cyclopropyl Gold Carbene-like Intermediates
    Precursor TypeIntermediateSubsequent ReactionProduct TypeReference
    Cyclopropenyl EstersVinyl gold carbene/gold-stabilized allylic carbocationIntramolecular trapping by carbonyl groupFuranones beilstein-journals.org
    1,n-EnynesBicyclic cyclopropyl gold(I) carbeneNucleophilic attack, skeletal rearrangementsPolycyclic compounds nih.govrsc.org
    1-(1-Alkynyl)cyclopropyl KetonesGold-activated alkyne intermediateNucleophilic attack and rearrangementSubstituted furans organic-chemistry.orgacs.org
    DienynesCyclopropyl gold carbeneIntramolecular double cyclopropanationTetracyclic adducts rsc.org

    Carbenoid Species Derived from this compound Precursors

    Carbenoids, which are metal-associated carbenes, are key reactive intermediates that can be generated from derivatives of this compound. These species are typically formed through the reaction of cyclopropene derivatives with transition metal catalysts. While gold is prominent, other metals like rhodium can also be used to generate carbenoid intermediates from cyclopropenes, leading to cycloisomerization reactions. acs.org

    The formation of a carbenoid from a cyclopropene precursor involves the cleavage of a C-C bond within the strained three-membered ring. This process is facilitated by the metal catalyst, which stabilizes the resulting carbene-like species. acs.org For example, rhodium-catalyzed reactions of cyclopropenes can lead to vinyl metal-carbene species. acs.org

    These carbenoid intermediates are highly electrophilic and can undergo a variety of transformations. A common reaction pathway is cyclopropanation, where the carbenoid reacts with an alkene to form a new cyclopropane ring. This can occur either intramolecularly or intermolecularly. rsc.org Other potential reactions include C-H insertion and cycloaddition reactions. ethz.ch

    The specific reactivity of the carbenoid is influenced by the nature of the metal catalyst and the substituents on the cyclopropene precursor. For instance, in the context of gold catalysis, the intermediates are often described as "cyclopropyl gold carbenes," highlighting the close association between the carbene and the gold catalyst. nih.govrsc.org These species can exhibit dual reactivity, with reactions occurring at either the carbene center or the cyclopropane ring. rsc.org

    Table 2: Generation and Reactions of Carbenoid Species
    PrecursorCatalystCarbenoid IntermediateReaction TypeProductReference
    CyclopropeneRhodiumVinyl metal-carbeneCycloisomerizationBifuran acs.org
    1,6-EnyneGold(I)Cyclopropyl gold(I) carbeneIntermolecular cyclopropanation with alkeneBicyclic product nih.govrsc.org
    DienyneGold(I)Cyclopropyl gold(I) carbeneIntramolecular double cyclopropanationTetracyclic adduct rsc.org

    Cyclopropylcarbinyl Cations and their Rearrangements

    Cyclopropylcarbinyl cations are another class of highly reactive intermediates that can be generated from this compound and its derivatives, typically under acidic conditions or via solvolysis of a suitable leaving group. d-nb.infobeilstein-journals.org These cations are non-classical, meaning that the positive charge is delocalized over several carbon atoms, leading to a particularly stable carbocation. stackexchange.comresearchgate.net The structure is often described as a hybrid of the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. stackexchange.comchemrxiv.org

    The generation of cyclopropylcarbinyl cations from precursors like cyclopropylcarbinols often involves dehydration with a Brønsted or Lewis acid. nih.govfrontiersin.orgnih.gov For example, treatment of a prochiral cyclopropylcarbinol with a chiral acid can lead to the formation of a cyclopropylcarbinyl cation as part of an ion pair with the chiral conjugate base. nih.gov

    Once formed, cyclopropylcarbinyl cations are prone to undergo rapid rearrangements to relieve ring strain. d-nb.infochemrxiv.org The most common rearrangement is the cyclopropylcarbinyl-homoallyl rearrangement, which leads to the formation of an open-chain homoallylic cation. stackexchange.comnih.gov This rearrangement is often stereospecific. chemrxiv.org Another possible rearrangement pathway involves the expansion of the three-membered ring to a four-membered ring, forming a cyclobutyl cation. d-nb.infobeilstein-journals.org

    The specific outcome of the reaction depends on the substitution pattern of the cyclopropylcarbinyl cation and the reaction conditions. d-nb.infochemrxiv.org For instance, the presence of a γ-trimethylsilyl group can stabilize the rearranged cyclobutyl cation through a long-range interaction. d-nb.infobeilstein-journals.org The nature of the nucleophile present in the reaction mixture also plays a crucial role in determining the final product, as it can trap the cation at different stages of the rearrangement process. stackexchange.comnih.gov Recent studies have focused on controlling the enantioselectivity of these rearrangements using chiral catalysts, mimicking enzymatic processes. nih.govnih.govresearchgate.net

    Table 3: Rearrangements of Cyclopropylcarbinyl Cations
    PrecursorMethod of GenerationCationic IntermediateRearrangement PathwayProduct TypeReference
    cis-1-Hydroxymethyl-2-trimethylsilylcyclopropane mesylateSolvolysisCyclopropylcarbinyl cationRearrangement to γ-silyl-stabilized cyclobutyl cationSubstituted cyclobutyl acetate (B1210297) d-nb.infobeilstein-journals.org
    Prochiral cyclopropylcarbinolDehydration with chiral acidCyclopropylcarbinyl cationRing-opening rearrangement (trapped by nucleophile)Chiral homoallylic sulfide nih.gov
    (Chloromethyl)cyclopropaneHydrolysis (SN1)Cyclopropylcarbinyl cationRearrangement to homoallyl and cyclobutyl cationsCyclopropylcarbinol, cyclobutanol (B46151), but-3-en-1-ol stackexchange.com

    Spectroscopic Characterization and Elucidation of Cycloprop 1 En 1 Ol and Transient Species

    In situ Spectroscopic Techniques for Transient Cycloprop-1-en-1-ol Detection

    The fleeting nature of this compound necessitates advanced spectroscopic methods that can either "freeze" the molecule in time or capture its signature within an extremely short timeframe.

    One of the primary strategies for studying transient species is to generate and trap them at extremely low temperatures, thereby inhibiting decomposition pathways and extending their lifetime for spectroscopic analysis.

    Matrix Isolation: This technique involves generating the transient species in the gas phase and then co-depositing it with a large excess of an inert gas (like argon or nitrogen) onto a cryogenic surface (typically cooled to around 11 K). researchgate.net The reactive molecule is trapped within an inert solid matrix, isolating it from other reactive molecules and preventing polymerization or rearrangement. High-vacuum flash pyrolysis of a suitable precursor, such as a cyclopropylglyoxylic acid, can be used to generate related hydroxycarbenes which can then be studied. researchgate.net While this compound itself has not been reported as synthesized, this method could theoretically be applied to characterize it. wikipedia.org

    Helium Nanodroplet Isolation (HENDI): A more advanced technique involves the use of superfluid helium droplets as "nanocryostats". osti.gov These droplets, at a temperature of about 0.4 K, provide an exceptionally cold and gentle environment for isolating reactive molecules. osti.gov A precursor molecule can be picked up by the droplets, and then a subsequent reaction (e.g., photolysis) can be initiated to form the transient species inside the droplet. This method allows for the characterization of high-energy, metastable configurations that would be inaccessible otherwise. osti.gov

    Low-Temperature NMR: For intermediates with sufficient stability at low temperatures, Nuclear Magnetic Resonance (NMR) spectroscopy can be performed in solution at temperatures below -100°C. nih.govacs.org This slows down decomposition reactions, allowing for the detection of transient species. nih.govacs.org For example, researchers have successfully detected transient carbamic acid intermediates in photosensitized oxidation reactions by conducting ¹³C NMR spectroscopy at temperatures between -100 and -43 °C. nih.govacs.org

    Instead of slowing down the chemistry, time-resolved spectroscopy uses ultrafast laser pulses to capture the spectroscopic signature of a transient species during its brief existence. nd.eduwikipedia.org

    Femtosecond Transient Absorption (fs-TA) Spectroscopy: This is a powerful pump-probe technique for studying events on a femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. nd.eduresearchgate.net The process involves:

    Pump Pulse: An initial, intense laser pulse excites the precursor molecule, initiating the chemical reaction that generates the transient species (e.g., this compound). nd.edu

    Probe Pulse: A second, weaker laser pulse, delayed by a precisely controlled time, is passed through the sample. wikipedia.org

    Detection: The absorption of the probe pulse is measured at different wavelengths and at various delay times after the pump pulse. This creates a "snapshot" of the species present at that instant. wikipedia.org

    By varying the delay time, the formation and decay of the transient species can be tracked in real time, providing kinetic information and its characteristic absorption spectrum. researchgate.net This technique has been successfully used to observe intermediate charge-separated states and other short-lived species in various chemical and biological systems. aip.orgrsc.org

    Low-Temperature Spectroscopy for Trapped Intermediates

    Spectroscopic Signatures of this compound and its Reactive Forms

    While direct experimental spectra for this compound are not available due to its instability wikipedia.org, its expected spectroscopic signatures can be inferred from data on related, more stable cyclopropane (B1198618), cyclopropene (B1174273), and cyclopropanol (B106826) derivatives, as well as from computational chemistry. beilstein-journals.orggoogle.comreading.ac.uk

    IR spectroscopy probes the vibrational frequencies of chemical bonds. For this compound, the key absorptions would be associated with the O-H, C=C, and C-H bonds. The fingerprint region (below 1500 cm⁻¹) would contain complex vibrations involving the strained cyclopropene ring. libretexts.org

    The expected IR absorption regions for this compound are summarized in the table below, based on characteristic frequencies for alcohols, alkenes, and cyclopropyl (B3062369) compounds. libretexts.orgnist.gov

    Functional GroupBondExpected Absorption Range (cm⁻¹)Notes
    AlcoholO–H stretch3650–3300Broad peak, characteristic of hydrogen-bonded alcohols.
    Alkene=C–H stretch3100–3000Appears at higher frequency than alkane C-H stretches.
    AlkeneC=C stretch1680–1640The position can be influenced by ring strain and substitution.
    Cyclopropane RingC–H stretch~3000Similar to alkene C-H stretches.
    AlcoholC–O stretch1260–1000Found in the fingerprint region.

    This table presents expected values based on typical functional group absorptions. libretexts.org

    NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. For this compound, the highly strained and electronically unique nature of the cyclopropene ring would result in distinctive chemical shifts.

    Given its transient nature, obtaining NMR data would likely require low-temperature techniques. nih.gov The expected signals would include:

    A signal for the hydroxyl (–OH) proton, with a chemical shift that is highly dependent on solvent and concentration.

    Signals for the vinylic protons on the C=C double bond.

    A signal for the aliphatic proton on the C3 carbon of the ring.

    The ¹³C NMR would show distinct signals for the sp²-hybridized carbons of the double bond and the sp³-hybridized carbon at the apex of the ring. The table below shows typical NMR data for a related stable cyclopropanol derivative to illustrate the expected chemical shift regions. google.com

    Table of Representative NMR Data for a Cyclopropanol Derivative (syn-1-(2-methyl-cyclopropyl)-pentan-1-ol) google.com

    NucleusChemical Shift (δ, ppm)Multiplicity / Notes
    ¹H3.1m (CH-OH)
    ¹H1.7br (OH)
    ¹H1.25d (CH₃ on ring)
    ¹H0.3 - 0.65m (Cyclopropyl CH, CH₂)
    ¹³C72.5d (CH-OH)
    ¹³C27.0d (CH on ring)
    ¹³C22.55q (CH₃ on ring)
    ¹³C16.4d (CH on ring)
    ¹³C10.3t (CH₂ on ring)

    Data extracted from a patent describing the synthesis and characterization of various cyclopropanol derivatives. google.com

    Mass spectrometry (MS) measures the mass-to-charge ratio of ions and is a crucial tool for determining the molecular weight of a compound. For a transient species, MS can provide evidence of its formation by detecting its molecular ion (M⁺). The exact mass of this compound is 56.0262 g/mol . nih.gov

    In an MS experiment, this compound would be expected to produce a molecular ion peak at m/z = 56. Fragmentation patterns would likely involve the loss of stable neutral molecules, such as water (H₂O, loss of 18 Da) or carbon monoxide (CO, loss of 28 Da), which is a common fragmentation pathway for cyclic ketones and related structures. The high ring strain could also lead to characteristic ring-opening fragmentations.

    Table of Representative MS Data for a Cyclopropanol Derivative (1-(2-ethyl-cyclopropyl)-pentan-1-ol) google.com

    m/zRelative Intensity (%)Proposed Fragment
    1104[M - H₂O]⁺
    9518[M - H₂O - CH₃]⁺
    8125[M - H₂O - C₂H₅]⁺
    58100Base Peak
    5592

    Data extracted from a patent for a related cyclopropanol, illustrating typical fragmentation by loss of water. google.com

    Photoelectron Spectroscopy of this compound Related Species

    While the direct He(I) photoelectron spectrum of the transient species this compound is not readily found in the surveyed literature, extensive research has been conducted on the photoelectron spectra of its stable isomers and other closely related transient species. This body of work provides significant insight into the electronic structure and bonding within the C3H4O framework and related three-membered ring systems. The analysis of these spectra, often supported by computational studies, allows for the assignment of ionization energies to specific molecular orbitals, revealing the intricate electronic interactions within these strained molecules.

    The primary species of interest in this context are isomers of this compound, such as cyclopropanone (B1606653) and propenal, as well as the closely related cyclopropenone and the carbene cyclopropenylidene. The study of these compounds through photoelectron spectroscopy helps to characterize the electronic effects of the three-membered ring, the double bond, and the oxygen atom in various chemical environments.

    Cyclopropanone and Propenal

    Investigations into the formation of C3H4O isomers have utilized photoionization to selectively detect different structures. For instance, the ionization energy of cyclopropanone has been reported as 9.10 eV, while that of its more stable isomer, propenal (acrolein), is 10.10 eV. uhmreactiondynamics.org This difference in ionization energies allows for the selective photoionization of cyclopropanone at photon energies above its threshold but below that of propenal. uhmreactiondynamics.org

    Cyclopropanol

    The photoelectron spectrum of cyclopropanol, another isomer of this compound, has been determined, and its initial bands have been assigned to their respective ionization processes. researchgate.net A study involving photoelectron-photoion coincidence spectroscopy on cyclopropanol and allyl alcohol revealed that their radical cations exhibit nearly identical breakdown diagrams, suggesting that extensive isomerization to a common precursor structure occurs before dissociation. researchgate.net The photoelectron spectrum of cyclopropanol shows several bands in the 9 to 19 eV range. researchgate.net

    Cyclopropenone

    Significant research has been dedicated to the photoelectron spectrum of cyclopropenone, a ketone closely related to this compound. uhmreactiondynamics.orgresearchgate.net These studies, complemented by Gaussian orbital calculations, indicate a substantial interaction between the π and lone pair orbitals of the carbonyl group and the π and σ orbitals of the olefinic part of the molecule. uhmreactiondynamics.orgresearchgate.net The first ionization potential, measured at 9.57 eV, is attributed to the removal of an electron from the oxygen lone pair. uhmreactiondynamics.orgresearchgate.net The second ionization potential, at 11.19 eV, corresponds to the ionization of an electron from the π bond of the olefin. uhmreactiondynamics.orgresearchgate.net A more vertical ionization is observed at 16.11 eV, which is assigned to the second lone pair orbital on the oxygen atom. uhmreactiondynamics.orgresearchgate.net

    Ionization Potential (eV)Molecular Orbital AssignmentReference
    9.57Oxygen lone pair (n_O) uhmreactiondynamics.orgresearchgate.net
    11.19Olefin π bond (π_C=C) uhmreactiondynamics.orgresearchgate.net
    16.11Second oxygen lone pair (n_O) uhmreactiondynamics.orgresearchgate.net

    Table 1. Ionization Potentials and Molecular Orbital Assignments for Cyclopropenone.

    Cyclopropenylidene

    The transient carbene species, cyclopropenylidene (c-C3H2), and its derivatives have also been subjects of photoelectron spectroscopy studies. Research using threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy has determined the adiabatic ionization energy of cyclopropenylidene to be 9.17 eV. srce.hr This ionization corresponds to the removal of an electron from an sp2-like hybrid orbital centered on the carbene carbon atom. srce.hr The spectrum exhibits vibrational activity in the C=C and C-C stretching modes, as well as the C-H bending mode, indicating a change in geometry upon ionization. srce.hr

    SpeciesAdiabatic Ionization Energy (eV)Reference
    Cyclopropenylidene (c-C3H2)9.17 srce.hr
    Chlorocyclopropenylidene (c-C3HCl)9.17 srce.hr
    Deuterated cyclopropenylidene (c-C3D2)9.17 srce.hr
    Deuterated chlorocyclopropenylidene (c-C3DCl)9.17 srce.hr

    Table 2. Adiabatic Ionization Energies for Cyclopropenylidene and its Derivatives.

    Applications of Cycloprop 1 En 1 Ol Derived Methodologies in Complex Molecule Synthesis

    Cyclopropane-Containing Building Blocks and their Synthetic Utility

    Cyclopropane (B1198618) derivatives are versatile C3 synthons in organic synthesis. rsc.orgrsc.org Their high ring strain (approximately 28 kcal mol⁻¹) facilitates a variety of ring-opening reactions under mild conditions, providing access to diverse molecular architectures. rsc.org The presence of an electron-donating oxy-substituent in cyclopropanols further enhances their reactivity towards electrophiles and single-electron oxidants. rsc.org

    The synthetic utility of cyclopropane-containing building blocks is extensive. They are found in numerous natural products and biologically active compounds, making their synthesis a significant focus of research. chemrxiv.orgfigshare.commarquette.edu For instance, fused-cyclopropane γ-lactones are key components in many biologically active molecules and can be synthesized through methods like light-driven intramolecular cyclopropanation. figshare.com Nitro-substituted cyclopropanes serve as another important class of building blocks, with the nitro group's versatility allowing for its conversion into various other functional groups and heterocyclic systems. nih.gov

    Several methods exist for the synthesis of these crucial building blocks, including:

    Simmons-Smith Cyclopropanation: A classic method for converting alkenes to cyclopropanes. rsc.orgmdpi.com

    Transition Metal-Catalyzed Diazo-Derived Carbenoid Addition: A powerful technique for creating functionalized cyclopropanes. rsc.org

    Michael-Initiated Ring-Closure (MIRC): A domino reaction sequence for cyclopropane formation. rsc.org

    These methodologies underscore the importance of cyclopropane derivatives as foundational elements in the construction of complex organic compounds.

    Strategic Use of Cyclopropanol (B106826) Intermediates for Carbon Framework Construction

    Cyclopropanols and their derivatives are particularly valuable intermediates for the strategic construction of carbon frameworks. rsc.orgresearchgate.net Their utility stems from their ability to undergo a variety of ring-opening and rearrangement reactions, leading to the formation of new carbon-carbon bonds and diverse carbocyclic and heterocyclic systems.

    Key transformations involving cyclopropanol intermediates include:

    Ring-Opening Reactions: Treatment of cyclopropanols with electrophilic reagents or single-electron oxidants can induce either heterolytic or homolytic cleavage of the C-C bonds adjacent to the oxygen atom. This leads to the formation of metal homoenolates or β-keto radicals, respectively, which can then participate in further reactions. rsc.org

    Ring Expansion: Semipinacol rearrangement of cyclopropanols can lead to the formation of cyclobutanones, providing a route to four-membered ring systems. rsc.org

    [2+2+1] Cycloaddition: Rhodium-catalyzed [2+2+1] cycloaddition of 1,6-diynes with cyclopropylideneacetamides can produce substituted fulvenes. researchgate.net

    Radical Cascade Reactions: SmI2-initiated radical cascades of aldehydes derived from cyclopropane precursors can generate complex polycyclic intermediates. rsc.org

    A notable example of strategic C-C bond cleavage involves the use of a carvone-derived cyclobutanol (B46151) to access a common intermediate for the synthesis of phomactins, a class of terpenoid natural products. nih.gov This approach highlights the power of skeletal remodeling of readily available carbocyclic scaffolds. nih.gov

    Asymmetric Approaches Leveraging Cycloprop-1-en-1-ol Reactivity for Chiral Compound Synthesis

    The development of asymmetric methodologies utilizing the reactivity of cyclopropanols and related species has opened new avenues for the synthesis of chiral compounds. rsc.org These approaches can be broadly categorized into substrate-controlled and catalyst-controlled transformations.

    In substrate-controlled transformations , enantiomerically enriched cyclopropanol intermediates are used, and their inherent chirality directs the stereochemical outcome of subsequent reactions. rsc.org The preparation of such enantiopure cyclopropanols can be achieved through methods like Baeyer-Villiger oxidation of cyclopropyl (B3062369) ketones, which preserves the stereochemistry of the starting material. rsc.org

    Catalyst-controlled asymmetric transformations represent a more modern approach, where a chiral catalyst induces enantioselectivity in reactions involving racemic or achiral cyclopropanol precursors. rsc.org This strategy has gained significant traction in recent years, with notable examples including:

    Enantioselective Ring-Opening Cross-Coupling: Wang and Li reported a photoredox and nickel-catalyzed reaction of cyclopropanols with bromoarenes to generate β-arylated ketones with high enantioselectivity. rsc.org

    Enantioselective Conjugate Addition: Yoshikai and co-workers demonstrated the enantioselective conjugate addition of zinc homoenolates, generated from cyclopropanols, to α,β-unsaturated ketones. rsc.org

    Asymmetric Alkenylation: The use of highly acidic chiral N-triflyl phosphoramide (B1221513) catalysts enables the enantioselective alkenylation of propargyl alcohols with trialkenylboroxines. researchgate.net

    These methods provide efficient one-pot procedures for the synthesis of complex chiral molecules, such as halocyclopropyl alcohols, with multiple stereogenic centers. nih.gov

    Bio-inspired Synthesis through Cyclopropyl-Derived Reactive Species

    Nature utilizes the unique properties of the cyclopropane ring in the biosynthesis of various natural products. Inspired by these biological processes, chemists have developed synthetic strategies that mimic these transformations.

    A key bio-inspired process is the cyclopropylcarbinyl-homoallyl rearrangement . In biological systems, the interconversion of (homo)allylic and cyclopropylcarbinyl cations is a crucial step in the biosynthesis of terpenes. Synthetic chemists have harnessed this rearrangement for the construction of complex molecular skeletons. marquette.edu The selective rearrangement is often guided by substituents that stabilize the resulting cyclopropylcarbinyl cation. marquette.edu

    Another area of bio-inspired synthesis involves the use of thiyl radicals , which are known to be important reactive species in biological contexts. nih.gov The addition of thiyl radicals to vinylcyclopropanes can initiate a strain-promoted ring-opening, leading to the formation of stabilized radical intermediates that can undergo further cyclization. nih.gov This approach has been utilized in the development of peptide-based catalysts for enantioselective radical transformations. nih.gov

    Furthermore, the intramolecular Diels-Alder reaction of vinyl-substituted cyclohexadienes provides a powerful tool for constructing complex polycyclic systems containing the tricyclo[3.2.1.0²,⁷]octene core, a structural motif found in some natural products. rsc.org These bio-inspired strategies, which leverage the reactivity of cyclopropyl-derived species, offer elegant and efficient pathways to complex natural product synthesis.

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